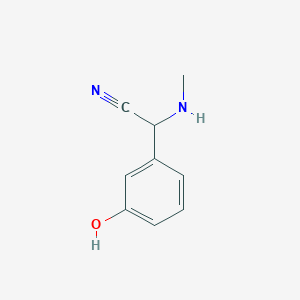
2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile
Descripción general
Descripción
2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and analgesic properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
This compound features a hydroxyl group attached to a phenyl ring, which is known to influence its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown that the presence of hydroxyl groups enhances antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
|---|---|---|
| 2-(3-Hydroxyphenyl)acetonitrile | 32 | 16 |
| 3-Hydroxyphenylacetic acid | 25 | 12 |
| 4-Hydroxybenzoic acid | 30 | 18 |
Note: MIC = Minimum Inhibitory Concentration
In a study examining various phenolic compounds, it was found that the presence of a hydroxyl group at the meta position significantly increased the inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi .
Analgesic Activity
The analgesic properties of compounds similar to this compound have also been investigated. For example, derivatives of this compound have shown partial agonist activity at the μ-opioid receptor (MOR), which is crucial for pain modulation.
Case Study: Opioid Receptor Activity
In a study assessing various derivatives, it was reported that one compound exhibited an EC50 value of 2.5 nM at the MOR, suggesting strong agonistic activity . This indicates that modifications to the structure can lead to enhanced analgesic effects.
The biological activity of this compound may be attributed to its interaction with specific receptors and enzymes involved in pain pathways and microbial resistance. The presence of the hydroxyl group is believed to facilitate hydrogen bonding with target proteins, enhancing binding affinity and efficacy.
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)-2-(methylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9(6-10)7-3-2-4-8(12)5-7/h2-5,9,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGXDNFEQGMNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















